![molecular formula C10H21F6N4P B13099600 N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)
N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminiumhexafluorophosphate(V) is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminiumhexafluorophosphate(V) typically involves multiple steps, starting with the preparation of the dimethylamino intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced techniques such as continuous flow chemistry .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminiumhexafluorophosphate(V) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminiumhexafluorophosphate(V) has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminiumhexafluorophosphate(V) exerts its effects involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is often exploited in synthetic chemistry to create new compounds with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is used as a carboxyl activating agent and has similar reactivity in peptide synthesis.
Uniqueness
What sets N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminiumhexafluorophosphate(V) apart is its specific structure, which allows for unique reactivity patterns and applications in diverse fields. Its ability to participate in multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H21F6N4P |
|---|---|
Peso molecular |
342.27 g/mol |
Nombre IUPAC |
[(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C10H21N4.F6P/c1-12(2)7-10(8-13(3)4)11-9-14(5)6;1-7(2,3,4,5)6/h7-9H,1-6H3;/q+1;-1 |
Clave InChI |
GRXVCYNCNPTQPV-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)/C=C(/C=[N+](C)C)\N=CN(C)C.F[P-](F)(F)(F)(F)F |
SMILES canónico |
CN(C)C=C(C=[N+](C)C)N=CN(C)C.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


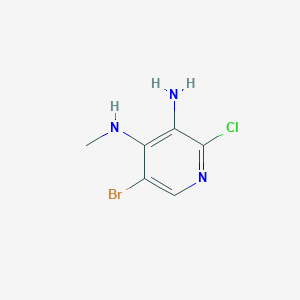
![3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)
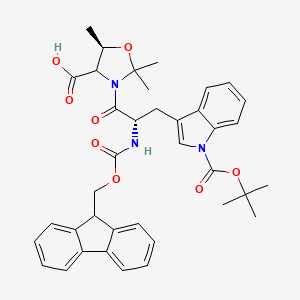

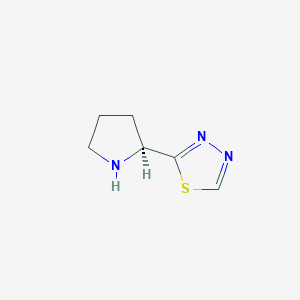


![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)
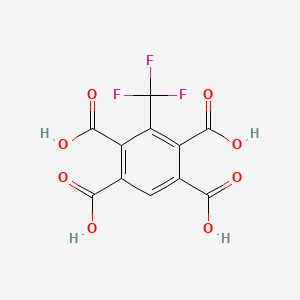
![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)
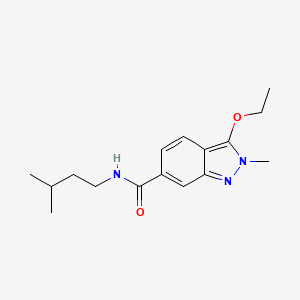

![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)
